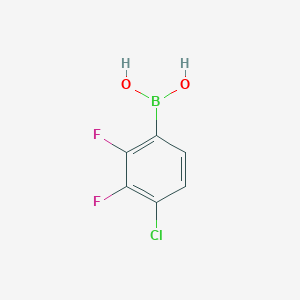

4-Chloro-2,3-difluorophenylboronic acid

Description

BenchChem offers high-quality 4-Chloro-2,3-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADBJOSUOMFYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2,3-difluorophenylboronic acid chemical structure and formula

An In-Depth Technical Guide to 4-Chloro-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2,3-difluorophenylboronic acid is a halogenated arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and difluoro groups on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in the synthesis of complex organic molecules, with a focus on its relevance to drug discovery and materials science.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, most commonly to create biaryl or substituted aromatic structures, which are prevalent motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and functional group tolerance of boronic acids make them indispensable tools for medicinal chemists.[3]

The specific substituents on the phenyl ring dramatically influence the reactivity and properties of the final products. Halogen atoms, such as chlorine and fluorine, are of particular interest. Chlorine can alter a molecule's conformation and metabolic stability, while fluorine is known to enhance properties like binding affinity, metabolic stability, and bioavailability.[4][5] 4-Chloro-2,3-difluorophenylboronic acid combines these features, offering a unique scaffold for introducing a precisely functionalized aromatic ring into a target molecule.

Chemical Structure and Physicochemical Properties

The defining feature of 4-Chloro-2,3-difluorophenylboronic acid is the arrangement of its substituents. The chlorine atom at the 4-position and the fluorine atoms at the 2- and 3-positions create a specific electronic environment that influences the reactivity of the boronic acid group and its performance in coupling reactions.

Chemical Structure

Caption: Chemical Structure of 4-Chloro-2,3-difluorophenylboronic acid.

Core Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BClF₂O₂ | [6] |

| Molecular Weight | 192.36 g/mol | [6] |

| CAS Number | 1160561-28-3 | [6] |

| Appearance | Typically a white to off-white solid | [1] |

| Purity | Commercially available up to 98% | [6] |

Synthesis and Purification

Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a representative synthesis adapted from established methods for preparing substituted phenylboronic acids from the corresponding aryl halide.[7][8]

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-4-chloro-2,3-difluorobenzene is the logical precursor. The bromine atom is more reactive towards lithium-halogen exchange than the chlorine atom, allowing for regioselective formation of the organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched by any protic source, such as water. Therefore, all glassware must be flame-dried and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with trimethyl borate are highly exothermic. Running the reaction at -78 °C (a dry ice/acetone bath) is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the organolithium intermediate.

-

Electrophile: Trimethyl borate serves as the boron source. The boron atom is electrophilic and is readily attacked by the nucleophilic carbon of the aryl-lithium species.

-

Acidic Workup: The initial product is a borate ester. Acidic hydrolysis (e.g., with HCl) is required to convert the ester into the final boronic acid.

Synthetic Workflow Diagram

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. [2]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2,3-difluorophenylboronic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [9][11]* Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (nitrogen or argon) to prevent degradation, as some boronic acids can be sensitive to air and moisture. [12]* Toxicity: Phenylboronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation. [11][12]Consult the specific Safety Data Sheet (SDS) for detailed hazard information. [13]

Conclusion

4-Chloro-2,3-difluorophenylboronic acid is a sophisticated and highly useful building block for organic synthesis. Its specific halogenation pattern provides chemists and drug development professionals with a powerful tool to introduce precisely functionalized aromatic rings into complex molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials. The self-validating nature of the described synthetic protocols, grounded in well-established organometallic principles, ensures reliable access to this valuable reagent.

References

-

Alichem. (n.d.). 4-Chloro-2,3-difluorophenylboronic acid. Retrieved from Alichem. [Link]

-

PubChem. (n.d.). (4-Chloro-2,3,5,6-tetrafluorophenoxy)boronic acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from LookChem. [Link]

-

Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura cross-coupling. Retrieved from Organic Syntheses. [Link]

-

Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]

-

Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

-

Tota, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. sites.pitt.edu [sites.pitt.edu]

- 9. lookchem.com [lookchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-Chloro-3-(trifluoromethyl)phenylboronic acid | 176976-42-4 [amp.chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluorophenylboronic acid

Introduction: The Strategic Importance of 4-Chloro-2,3-difluorophenylboronic acid

In the landscape of modern medicinal chemistry and materials science, poly-substituted aromatic compounds are indispensable building blocks. Among these, arylboronic acids hold a preeminent position due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. 4-Chloro-2,3-difluorophenylboronic acid is a particularly valuable reagent, offering a trifecta of reactive handles: a boronic acid for C-C bond formation, and chloro and fluoro substituents that modulate the electronic properties and metabolic stability of the target molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Primary Synthetic Pathway: Directed Ortho-Lithiation and Borylation

The most direct and widely employed route to 4-Chloro-2,3-difluorophenylboronic acid is the directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by quenching with a suitable boron electrophile. This method leverages the ability of the fluorine and chlorine substituents to direct the deprotonation to a specific position on the aromatic ring.

Mechanistic Rationale: The Interplay of Directing Group Effects

The regioselectivity of the lithiation of 1-chloro-2,3-difluorobenzene is a fascinating interplay of the electronic properties of the halogen substituents. Both fluorine and chlorine are electronegative and exert a strong -I (inductive) effect, which increases the acidity of the ortho-protons. Fluorine, being the most electronegative element, is a particularly potent directing group in ortho-lithiation reactions.[1][2]

The lithiation is kinetically controlled and occurs at the position most activated by the combined inductive effects of the adjacent fluorine and chlorine atoms, and sterically accessible. In the case of 1-chloro-2,3-difluorobenzene, the C4 position is flanked by a fluorine at C3 and a chlorine at C1 (meta), but the ortho-directing effect of the fluorine at C3 is the dominant influence, making the C4 proton the most acidic and sterically accessible for deprotonation by a strong base like n-butyllithium. The deprotonation of fluoroarenes is known to occur preferentially at a position adjacent to a fluorine atom.[1]

Caption: Reaction pathway for the synthesis of 4-Chloro-2,3-difluorophenylboronic acid.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[3][4]

Materials and Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Septa and nitrogen inlet/outlet

-

Syringes and needles

-

Dry ice/acetone bath

-

1-Chloro-2,3-difluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate or Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M or 2 M)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Initial Charging: Charge the flask with 1-chloro-2,3-difluorobenzene (1.0 eq.) and anhydrous THF (approximately 10 mL per gram of starting material).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Slowly add the trialkyl borate (1.2 eq.) dropwise, again keeping the internal temperature below -70 °C. The reaction is typically exothermic. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add aqueous HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate or diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry washing with a non-polar solvent like hexanes to yield the final product as a white solid.

Caption: Step-by-step workflow for the synthesis of 4-Chloro-2,3-difluorophenylboronic acid.

Comparative Analysis: Organolithium vs. Grignard Routes

While the directed ortho-lithiation is highly effective, an alternative approach involves the formation of a Grignard reagent. However, for this specific substrate, the organolithium route is generally preferred.

| Feature | Organolithium Route (Directed Lithiation) | Grignard Route (Halogen-Magnesium Exchange) |

| Regioselectivity | High, directed by the fluorine atom to the C4 position. | Can be less selective. Grignard formation from an aryl halide can be challenging in the presence of other reactive functional groups. |

| Reaction Conditions | Requires very low temperatures (-78 °C) to control reactivity and prevent side reactions. | Can often be performed at slightly higher temperatures (0 °C to room temperature), but this may not be suitable for this substrate. |

| Reactivity | Highly reactive, allowing for the deprotonation of less acidic C-H bonds. | Less reactive than organolithiums, which can be an advantage for substrates with other electrophilic sites. |

| Side Reactions | Potential for side reactions if the temperature is not carefully controlled. | Formation of Wurtz-type coupling byproducts. |

| Yield | Generally high yields are achievable for this type of transformation.[4] | May be lower due to difficulties in forming the Grignard reagent and potential side reactions. |

Product Validation: Characterization Data

-

¹H NMR: Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The boronic acid protons (B(OH)₂) will appear as a broad singlet, with its chemical shift being highly dependent on concentration, solvent, and water content.

-

¹³C NMR: Aromatic carbons will be observed between 110-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₆H₅BClFO₂ (192.93 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.

Safety Considerations: Handling Pyrophoric and Reactive Reagents

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) at all times. Use of proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. All transfers should be performed using syringes or cannulas.

-

Borate Esters: Trialkyl borates are flammable and can be irritating to the eyes and respiratory system. Handle in a well-ventilated fume hood.

-

General Precautions: The reaction should be conducted in a fume hood, and a dry chemical fire extinguisher (Class D for organometallics) should be readily accessible.

Conclusion and Future Outlook

The directed ortho-lithiation pathway represents a robust and reliable method for the synthesis of 4-Chloro-2,3-difluorophenylboronic acid. This technical guide provides a detailed framework for its preparation, from the mechanistic underpinnings to a practical experimental protocol. As a key building block in the synthesis of complex organic molecules, a thorough understanding of its preparation is crucial for researchers in the pharmaceutical and materials science industries. Future research may focus on developing more sustainable and scalable synthetic routes, potentially exploring flow chemistry or alternative borylation reagents.

References

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Sourced from: [Link]

-

Saikia, P., & Phukan, P. (2015). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Fluorine Chemistry, 178, 131-137. Sourced from: [Link]

- Erickson, F. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-2,3-difluorophenylboronic Acid: Synthesis, Identification, and Application

Core Identifiers and Physicochemical Properties

Given that 4-Chloro-2,3-difluorophenylboronic acid is a custom-synthesized compound, it is not listed in major chemical catalogs with a dedicated CAS number. However, based on its structure, we can predict its properties and assign systematic identifiers. A closely related compound, 4-Bromo-2,3-difluorophenylboronic acid, has the CAS number 374790-99-5, indicating that this substitution pattern is recognized in chemical literature.

Predicted Identifiers and Properties

The following table summarizes the predicted identifiers and physicochemical properties for 4-Chloro-2,3-difluorophenylboronic acid. These are calculated based on its chemical structure and comparison with similar halogenated phenylboronic acids.

| Identifier/Property | Value | Source/Method |

| IUPAC Name | (4-Chloro-2,3-difluorophenyl)boronic acid | IUPAC Nomenclature |

| Molecular Formula | C₆H₄BClF₂O₂ | Elemental Composition |

| Molecular Weight | 192.36 g/mol | Calculation |

| CAS Number | Not Assigned | - |

| Predicted Appearance | White to off-white solid | Comparison with analogs |

| Predicted Solubility | Soluble in organic solvents (e.g., THF, Dioxane, Methanol) | General solubility of boronic acids |

| Predicted Stability | Air-sensitive, moisture-sensitive | General stability of boronic acids |

Synthesis of 4-Chloro-2,3-difluorophenylboronic Acid

The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved through a well-established organometallic route involving the lithiation of a suitable precursor followed by quenching with a borate ester and subsequent hydrolysis.[1] This method is widely applicable for the synthesis of various substituted phenylboronic acids.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for 4-Chloro-2,3-difluorophenylboronic acid.

Starting Material: 1-Chloro-2,3-difluorobenzene

The key starting material for this synthesis is 1-Chloro-2,3-difluorobenzene. Its properties are crucial for understanding the reaction conditions.

| Property | Value |

| CAS Number | 2782762-26-2[2] |

| Molecular Formula | C₆H₃ClF₂ |

| Molecular Weight | 148.54 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | ~145 °C |

| Density | ~1.38 g/mL |

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of halogenated phenylboronic acids.[1][3] Extreme caution must be exercised when working with n-butyllithium, as it is a pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

Materials and Reagents:

-

1-Chloro-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[4]

-

Trimethyl borate (B(OMe)₃)[5]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Chloroform

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-Chloro-2,3-difluorobenzene (1.0 eq). Dissolve it in anhydrous THF (approximately 5-10 mL per gram of starting material).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is often indicated by a color change.

-

Boronate Ester Formation: In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared organolithium solution into the trimethyl borate solution via a cannula, again maintaining the temperature at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

-

Quenching and Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Slowly add 1 M HCl solution to quench the reaction and hydrolyze the boronate ester.[3][6] Stir vigorously for at least 1 hour, or until two clear layers are observed.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexanes, to yield 4-Chloro-2,3-difluorophenylboronic acid as a solid.[3]

Safety Considerations

-

n-Butyllithium: Highly flammable and pyrophoric.[4][7][8] Reacts violently with water.[7] Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment.

-

Trimethyl Borate: Flammable liquid and vapor.[5] Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to fertility or the unborn child.

-

1-Chloro-2,3-difluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 4-Chloro-2,3-difluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical compounds.[9]

General Suzuki-Miyaura Protocol

The following is a general protocol for the coupling of 4-Chloro-2,3-difluorophenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

4-Chloro-2,3-difluorophenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 4-Chloro-2,3-difluorophenylboronic acid (1.2-1.5 eq), the aryl bromide (1.0 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

4-Chloro-2,3-difluorophenylboronic acid represents a valuable, albeit not commercially standard, building block for the synthesis of complex molecules in drug discovery and materials science. Its synthesis, while requiring careful handling of pyrophoric reagents, follows a well-trodden path in organometallic chemistry. The ability to introduce the 4-chloro-2,3-difluorophenyl moiety via robust methods like the Suzuki-Miyaura coupling underscores the importance of having reliable protocols for the preparation of such custom reagents. This guide provides the necessary foundational knowledge for researchers to synthesize, identify, and effectively utilize this versatile compound in their synthetic endeavors.

References

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.

-

1-Chloro-2,3-difluorobenzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2012). Molecules, 17(5), 5662-5694. [Link]

-

The reaction of organolithium compounds and Grignard reagents with electrophiles. (2014, August 9). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Hydrolysis of boronic esters. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Trimethyl borate Material Safety Data Sheet. (n.d.). Alkali Metals Ltd. Retrieved January 20, 2026, from [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

Sources

- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 2. 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. mdpi.com [mdpi.com]

Spectral data (NMR, IR, MS) for 4-Chloro-2,3-difluorophenylboronic acid

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2,3-difluorophenylboronic acid

Abstract

4-Chloro-2,3-difluorophenylboronic acid (C₆H₄BClF₂O₂) is a key organoboron building block utilized in medicinal chemistry and materials science, primarily as a coupling partner in Suzuki-Miyaura reactions. Its utility in drug development and advanced materials necessitates stringent quality control and unambiguous structural confirmation. This technical guide provides a comprehensive overview of the analytical methodologies required to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals, offering not only standardized protocols but also a deep dive into the theoretical underpinnings of spectral interpretation for this specific multi-substituted aromatic system. While experimental spectra for this exact compound are not widely published, this guide synthesizes data from closely related analogs and first-principle chemical theory to provide a robust predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 4-Chloro-2,3-difluorophenylboronic acid in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization due to the presence of multiple NMR-active nuclei.

Causality of Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar boronic acids and its ability to engage in hydrogen bonding, which often sharpens the exchangeable B(OH)₂ and residual water protons. The selection of multiple NMR experiments is deliberate:

-

¹H NMR provides information on the aromatic protons.

-

¹³C NMR identifies all unique carbon environments.

-

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms, providing a unique spectral fingerprint.

-

¹¹B NMR directly confirms the presence and chemical state of the boron atom.

Experimental Workflow: NMR Analysis

Caption: Workflow for solid-state ATR-IR spectroscopy.

Detailed IR Protocol

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR diamond crystal is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-5 mg) of the solid 4-Chloro-2,3-difluorophenylboronic acid powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and press arm thoroughly.

Predicted IR Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (H-bonded) | Strong, Broad |

| ~3050 - 3100 | Aromatic C-H stretch | Medium-Weak |

| ~1600, ~1470 | Aromatic C=C stretch | Medium |

| 1350 - 1410 | B-O stretch (asymmetric) | Strong |

| 1150 - 1250 | C-F stretch | Strong |

| 700 - 800 | C-Cl stretch | Medium-Strong |

| 650 - 750 | Out-of-plane C-H bend | Strong |

Interpretation:

-

O-H Stretch: A very prominent, broad band above 3200 cm⁻¹ is the most characteristic feature of a boronic acid, indicative of the hydrogen-bonded hydroxyl groups. In the solid state, boronic acids often form dimeric or polymeric structures via hydrogen bonding.

-

B-O Stretch: A strong, sharp band around 1350-1410 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration.

-

Aromatic Region: Peaks for aromatic C=C stretching will be visible around 1600 and 1470 cm⁻¹. Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.

-

C-Halogen Stretches: Strong absorptions corresponding to the C-F bonds are expected in the 1150-1250 cm⁻¹ region. The C-Cl stretch will appear at a lower frequency, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Workflow: Mass Spectrometry

Caption: General workflow for ESI Mass Spectrometry analysis.

Detailed MS Protocol

Electrospray Ionization (ESI) in negative ion mode is well-suited for boronic acids, which can be readily deprotonated.

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide, depending on the desired adduct).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) calibrated according to the manufacturer's protocol.

-

Ionization: Set the ESI source to negative ion mode. Typical parameters include a capillary voltage of -2.5 to -3.5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire data over a mass range of m/z 50-500.

Predicted MS Data and Interpretation

| Ion | Predicted Exact Mass (m/z) | Notes |

| [M-H]⁻ | 190.9802 (for ³⁵Cl, ¹¹B) | Base peak in negative ESI |

| [M-H]⁻ | 192.9772 (for ³⁷Cl, ¹¹B) | A+2 isotope peak, ~32% intensity of base peak |

Interpretation:

-

Molecular Ion: The molecular formula is C₆H₄BClF₂O₂. The monoisotopic mass is 191.9882 Da. In negative mode ESI, the most likely observed ion will be the deprotonated molecule, [M-H]⁻, at m/z 190.9802.

-

Isotopic Pattern: A critical feature for confirming the structure is the isotopic signature of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic pattern for any chlorine-containing ion. The [M-H]⁻ peak will be accompanied by an "A+2" peak ([M+2-H]⁻) at m/z 192.9772, with an intensity of approximately 32% of the base peak. This pattern is a definitive indicator of the presence of one chlorine atom.

-

Boron Isotopes: Boron also has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This will lead to a slight broadening or fine structure on the low-mass side of the primary ¹¹B-containing peaks, but this is often less resolved than the chlorine pattern.

Conclusion

The structural confirmation of 4-Chloro-2,3-difluorophenylboronic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed bonding framework, IR spectroscopy confirms the presence of key functional groups, particularly the boronic acid moiety, and high-resolution MS validates the elemental composition and molecular weight through its characteristic isotopic pattern. The predictive data and protocols outlined in this guide provide a robust framework for the analysis and quality control of this important chemical intermediate.

References

- ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum.

- Perez-Luna, A., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

South Dakota State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry. Retrieved from [Link]

-

Smith, M. K., & Larrow, J. F. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

D'Andrea, S., et al. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(6), 297-302. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Solubility and stability of 4-Chloro-2,3-difluorophenylboronic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Among this vital class of reagents, 4-Chloro-2,3-difluorophenylboronic acid stands out as a functionalized building block, offering chemists a phenyl ring adorned with chloro and fluoro substituents. These halogens provide unique electronic properties and potential vectors for further synthetic transformations.

However, the successful application of any reagent hinges on a thorough understanding of its physical and chemical properties. Boronic acids, as a class, are known for specific challenges related to their solubility and stability.[1][2] Issues such as poor solubility in certain reaction media or degradation via oxidation or dehydration can lead to inconsistent reaction yields, difficult purifications, and unreliable results.

This guide provides an in-depth analysis of the solubility and stability of 4-Chloro-2,3-difluorophenylboronic acid. Moving beyond a simple data sheet, this document explains the underlying chemical principles, offers field-proven protocols for characterization, and provides a framework for its effective storage, handling, and use in a research and development setting.

Physicochemical Properties of 4-Chloro-2,3-difluorophenylboronic acid

A foundational understanding begins with the core physicochemical properties of the molecule. These parameters influence its behavior in both solid and solution states.

| Property | Value | Source |

| CAS Number | 1160561-28-3 | [3] |

| Molecular Formula | C₆H₄BClF₂O₂ | [3] |

| Molecular Weight | 192.36 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General knowledge |

| SMILES | Oc1cc(Cl)ccc1F | Derived |

| InChI Key | Derived from structure | Derived |

Solubility Profile: A Practical Assessment

The solubility of an arylboronic acid is a critical factor for its utility in synthesis. While comprehensive solubility data for this specific compound is not widely published, we can infer its likely behavior based on its structure and the known properties of similar compounds.[1][4] The molecule possesses a polar boronic acid group capable of hydrogen bonding and a nonpolar, halogenated aromatic ring. This duality dictates its solubility.

Expected Solubility Characteristics:

-

Aqueous Solubility: Generally, arylboronic acids exhibit low to moderate solubility in water.[5][6][7] The presence of the halogenated phenyl ring likely reduces water solubility compared to unsubstituted phenylboronic acid.[7] Solubility is expected to be pH-dependent, increasing at higher pH due to the formation of the more soluble boronate anion.

-

Organic Solvent Solubility: Phenylboronic acid is soluble in most polar organic solvents.[4] 4-Chloro-2,3-difluorophenylboronic acid is expected to be soluble in polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, Acetone, and Acetonitrile, as well as polar protic solvents like Methanol and Ethanol. It will likely exhibit poor solubility in nonpolar solvents such as Hexanes and Toluene.[4][8]

Qualitative Solubility Data Table (Predicted)

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble (Water), Soluble (Alcohols) | The boronic acid group can hydrogen bond, but the hydrophobic ring limits aqueous solubility. |

| Polar Aprotic | THF, Dioxane, Acetone, DMSO | Soluble to Very Soluble | Favorable dipole-dipole interactions with the polar B(OH)₂ group and the C-X bonds. |

| Nonpolar | Hexane, Toluene, CCl₄ | Insoluble to Poorly Soluble | Insufficient polarity to overcome the crystal lattice energy of the solid boronic acid. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |

Experimental Protocol: Determining Equilibrium Solubility

This protocol provides a reliable method for quantitatively assessing the solubility of 4-Chloro-2,3-difluorophenylboronic acid in a solvent of interest. The method is based on the isothermal shake-flask method, a gold standard for solubility determination.

Methodology:

-

Preparation: Add an excess amount of 4-Chloro-2,3-difluorophenylboronic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle. Alternatively, centrifuge the sample to expedite separation.

-

Sampling: Carefully extract a known volume of the clear supernatant. Take care not to disturb the solid phase.

-

Quantification:

-

Dilute the aliquot with a suitable mobile phase.

-

Analyze the concentration of the dissolved solid using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Stability Profile: Understanding Degradation Pathways

The stability of boronic acids is a critical, often overlooked, parameter. They are susceptible to several degradation pathways that can impact their purity and reactivity.[2]

Key Degradation Pathways:

-

Dehydration to Boroxines: This is the most common stability issue for solid boronic acids. Three molecules of the boronic acid can undergo intermolecular condensation to form a six-membered ring called a boroxine (a trimeric anhydride), releasing three molecules of water.[4][8] This process is often reversible upon exposure to water but can lead to heterogeneity in the solid reagent. The reaction is typically accelerated by heat.

-

Oxidative Deboronation: Boronic acids are metabolically unstable and can undergo rapid oxidative deboronation in the presence of reactive oxygen species (ROS).[2] At physiological pH, this oxidation can be as fast as that of thiols.[9][10] While less of a concern for the solid reagent stored under an inert atmosphere, it can be a significant issue in solution, especially in biological contexts or aerobic reaction conditions. The electron-withdrawing fluoro and chloro groups on the phenyl ring of 4-Chloro-2,3-difluorophenylboronic acid are expected to diminish the electron density on the boron atom, which may confer a modest increase in oxidative stability compared to unsubstituted phenylboronic acid.[9]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is generally slow in aqueous solutions but can be a factor under certain conditions.[2]

Diagram: Primary Degradation Pathways of Arylboronic Acids

Caption: Key degradation pathways for arylboronic acids.

Recommended Storage and Handling

To mitigate degradation and ensure long-term viability, the following storage and handling procedures are recommended:

-

Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C). Protect from moisture and light.

-

Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture and air. Use of a glovebox or glove bag is ideal. For solution-based applications, prepare solutions fresh and use them promptly. If storage of a solution is necessary, degas the solvent and store the solution under an inert atmosphere at a low temperature.

Experimental Protocol: Assessing Chemical Stability

This protocol outlines a forced degradation study to evaluate the stability of 4-Chloro-2,3-difluorophenylboronic acid under various conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into separate vials for each stress condition.

-

-

Stress Conditions:

-

Control: Store one vial at -20 °C, protected from light.

-

Thermal Stress (Solid): Store a sample of the solid compound at an elevated temperature (e.g., 60 °C) for 7 days.

-

Thermal Stress (Solution): Store a solution vial at an elevated temperature (e.g., 60 °C) for 7 days.

-

Oxidative Stress: To a solution vial, add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature for 24 hours.

-

Acid/Base Hydrolysis: To separate solution vials, add HCl or NaOH to create acidic (pH 2) and basic (pH 12) conditions. Store at room temperature for 7 days.

-

-

Time-Point Analysis:

-

At designated time points (e.g., t=0, 24h, 72h, 7 days), remove an aliquot from each stressed sample.

-

Quench any reactions if necessary (e.g., neutralize acid/base).

-

-

HPLC Analysis:

-

Analyze all samples, including the t=0 control, by a stability-indicating HPLC method (a method capable of separating the parent peak from all potential degradant peaks).

-

Use a UV detector set to an appropriate wavelength.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Identify and quantify major degradation products if possible (e.g., by comparing peak areas).

-

The results will provide a comprehensive profile of the compound's stability under different environmental stresses.

-

Diagram: Experimental Workflow for Stability Assessment

Caption: Workflow for conducting a forced degradation study.

Conclusion

4-Chloro-2,3-difluorophenylboronic acid is a valuable synthetic intermediate whose effective use is intrinsically linked to its solubility and stability. While it is expected to show good solubility in polar organic solvents, its aqueous solubility is likely limited. The primary stability concerns are dehydration to its boroxine form, particularly when heated, and oxidative degradation in solution. By understanding these characteristics and implementing the robust handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Scholar.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- 4-Chloro-2-fluorophenylboronic acid AldrichCPR 160591-91-3. Sigma-Aldrich.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Solubility of investigated compounds in water. Phenylboronic acid...

- Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society.

- Phenylboronic acid. Wikipedia.

- Solubility of investigated compounds in water. Phenylboronic acid...

- 4-Chloro-2,3-difluorophenylboronic acid. Bladeless-agent.

- Solubility of phenylboronic compounds in w

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chloro-2,3-difluorophenylboronic acid

Introduction: The Strategic Importance of 4-Chloro-2,3-difluorophenylboronic acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties.[1][2] 4-Chloro-2,3-difluorophenylboronic acid has emerged as a highly valuable and versatile building block, empowering chemists to forge complex molecular architectures with precision and efficiency. The unique substitution pattern of this reagent—a chlorine atom and two vicinal fluorine atoms on the phenyl ring—imparts distinct electronic and steric characteristics that are instrumental in the synthesis of novel bioactive molecules and advanced materials.[3]

This technical guide provides an in-depth exploration of the core chemical transformations involving 4-Chloro-2,3-difluorophenylboronic acid, with a primary focus on the two pillars of modern cross-coupling chemistry: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. As a senior application scientist, this document moves beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

I. The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely utilized method for the construction of biaryl and heteroaryl structures.[4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as an indispensable tool in organic synthesis.[6]

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted cycle proceeds through three key steps:

-

Oxidative Addition: A low-valent Palladium(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl, which is dictated by the carbon-halogen bond dissociation energy.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the coupling of 4-Chloro-2,3-difluorophenylboronic acid with a range of aryl halides. It is essential to note that optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates.

Materials:

-

4-Chloro-2,3-difluorophenylboronic acid (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol mixture or Dioxane/Water)

-

Round-bottom flask with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

To a dry round-bottom flask, add the aryl halide (1.0 mmol), 4-Chloro-2,3-difluorophenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water).

-

In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).

-

Add the base solution to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture for extraction.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Expected Reactivity and Yields

While specific data for 4-Chloro-2,3-difluorophenylboronic acid is not extensively tabulated in publicly available literature, data from structurally similar fluorinated phenylboronic acids can provide a strong predictive framework for expected outcomes. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a related boronic acid with various aryl halides.

Table 1: Reaction with Aryl Iodides

| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 4 | >95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 2 | ~92 |

| 3 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | ~90 |

Table 2: Reaction with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | ~90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~88 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~85 |

Table 3: Reaction with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |

| 3 | 4-Chlorobenzonitrile | PEPPSI-IPr (3) | K₂CO₃ | Dioxane | 120 | 24 | ~70 |

Note: The data presented is based on reactions with a structurally similar difluorophenylboronic acid and should be considered a guideline. Yields are approximate and can vary based on reaction scale, purity of reagents, and the efficiency of work-up and purification.

II. The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful and complementary method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds. This copper-catalyzed reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles to form aryl amines and aryl ethers, respectively. A key advantage of the Chan-Lam coupling is its ability to be conducted at room temperature and open to the air, offering a more practical and often more economical alternative to the Buchwald-Hartwig amination.

Mechanistic Insights: The Role of Copper

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the following key transformations:

-

Ligand Exchange: The N-H or O-H containing substrate coordinates to a Cu(II) salt, typically copper(II) acetate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand.

-

Reductive Elimination: The aryl group and the heteroatom-containing moiety couple, forming the desired C-N or C-O bond and a Cu(0) species.

-

Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen.

General Protocol for Chan-Lam Amination

This protocol outlines a general procedure for the copper-catalyzed amination of 4-Chloro-2,3-difluorophenylboronic acid. This reaction is often sensitive to the nature of the amine and the solvent system, and optimization is encouraged.

Materials:

-

4-Chloro-2,3-difluorophenylboronic acid (1.0 equivalent)

-

Amine (1.2-2.0 equivalents)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent for stoichiometric or 10-20 mol% for catalytic)

-

Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)

-

Solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

-

Reaction vial with a magnetic stir bar

Step-by-Step Methodology:

-

To a reaction vial, add 4-Chloro-2,3-difluorophenylboronic acid (0.5 mmol), the amine (0.6-1.0 mmol), and copper(II) acetate (0.5 mmol for stoichiometric, or 0.05-0.1 mmol for catalytic).

-

Add the solvent (e.g., 5 mL of DCM) and the base (e.g., 1.0 mmol of pyridine).

-

Stir the reaction mixture vigorously at room temperature, open to the atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to several days.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove copper salts.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

III. Other Notable Reactions and Applications

Beyond the cornerstone cross-coupling reactions, 4-Chloro-2,3-difluorophenylboronic acid can participate in other valuable transformations. For instance, under specific palladium catalysis conditions, arylboronic acids can undergo fluorination, offering a pathway to aryl fluorides.

The primary application of 4-Chloro-2,3-difluorophenylboronic acid lies in its use as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[3] The resulting tri-substituted biaryl and aryl-heteroatom motifs are prevalent in a wide range of bioactive compounds. For example, a patent describes the use of 4-chloro-2-fluoro-3-substituted-phenylboronic acids in Suzuki coupling reactions for the synthesis of herbicidal compounds.

Conclusion

4-Chloro-2,3-difluorophenylboronic acid is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its utility in the Suzuki-Miyaura and Chan-Lam couplings enables the efficient construction of intricate molecular architectures bearing the synthetically important chloro-difluoro-phenyl moiety. A thorough understanding of the underlying mechanisms and the practical application of the protocols outlined in this guide will empower researchers, scientists, and drug development professionals to leverage this key building block to its full potential in their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Chan–Lam coupling. In Wikipedia. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. BenchChem.

-

Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 875. [Link]

-

Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

-

Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(37), 14012–14015. [Link]

-

MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

ResearchGate. (2000, October). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

-

Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Beilstein Journal of Organic Chemistry, 14, 2539–2553. [Link]

-

Zhang, W., et al. (2025). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

-

Sandrock, D. L., et al. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 21(15), 6033-6037. [Link]

-

Karthikeyan, M. S., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Mini reviews in medicinal chemistry, 15(14), 1157-1181. [Link]

-

ResearchGate. (2012, September). Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]

-

Filler, R., et al. (Eds.). (1993). Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. Elsevier. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of 4-Chloro-2,3-difluorophenylboronic Acid: A Technical Guide for Medicinal Chemists

Abstract: In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis and optimization of novel therapeutic agents. 4-Chloro-2,3-difluorophenylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of electronic and steric properties that can be leveraged to address key challenges in medicinal chemistry. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and practical methodologies relevant to researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination and Chlorination

4-Chloro-2,3-difluorophenylboronic acid is a versatile building block in medicinal chemistry. The presence of fluorine and chlorine atoms on the phenyl ring significantly influences the molecule's reactivity and its potential interactions within a biological system. The electron-withdrawing nature of the fluorine atoms can enhance the metabolic stability of a compound and modulate the acidity of nearby functional groups. Furthermore, the specific substitution pattern of the chloro and fluoro groups provides distinct steric and electronic properties that are advantageous in designing compounds with high target affinity and specificity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many drug molecules.[1] 4-Chloro-2,3-difluorophenylboronic acid is an excellent coupling partner in these reactions, valued for its reliability and broad functional group tolerance.

2.1. Mechanistic Insights

The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of 4-Chloro-2,3-difluorophenylboronic acid, specifically the electron-withdrawing fluorine atoms, facilitate the crucial transmetalation step, often leading to high reaction yields.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

2.2. Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of drug targets, and kinase inhibitors are a cornerstone of modern cancer therapy.[2][3] Many kinase inhibitors feature a biaryl core, and the 4-chloro-2,3-difluorophenyl moiety is often incorporated to enhance binding affinity and improve pharmacokinetic properties.[4][5] The fluorine atoms can form key hydrogen bonds with the protein target, while the chlorine atom can serve as a point for further chemical modification.[6]

Table 1: Typical Suzuki-Miyaura Reaction Conditions

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | XPhos, SPhos | Stabilizes the palladium catalyst and facilitates the reaction steps. |

| Base | K₃PO₄, K₂CO₃ | Activates the boronic acid for transmetalation.[7] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Dissolves both the organic and inorganic reaction components. |

| Temperature | Room Temperature to 110 °C | Provides the necessary energy for the reaction to proceed.[8] |

2.3. General Experimental Protocol

-

To a reaction vessel, add the aryl halide (1.0 equiv.), 4-Chloro-2,3-difluorophenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., THF/H₂O).

-

Heat the mixture to the desired temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Expanding the Synthetic Toolkit: Other Key Reactions

Beyond the Suzuki-Miyaura reaction, 4-Chloro-2,3-difluorophenylboronic acid is a valuable substrate in other important synthetic transformations.

3.1. Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, under mild, copper-catalyzed conditions.[9][10] This provides a powerful method for synthesizing aryl ethers and aryl amines, which are prevalent in many biologically active compounds.

3.2. Petasis Reaction

The Petasis reaction is a multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form α-amino acids or other valuable nitrogen-containing molecules.[11][12] The use of 4-Chloro-2,3-difluorophenylboronic acid in this reaction allows for the direct incorporation of the fluorinated and chlorinated phenyl group.

Conclusion

4-Chloro-2,3-difluorophenylboronic acid is a highly versatile and valuable building block for medicinal chemists. Its unique electronic and steric properties, coupled with its broad reactivity in key cross-coupling reactions, make it an essential tool for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its applications and the underlying reaction mechanisms can significantly accelerate the drug discovery and development process.

References

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Innovative Biological Activity of Boron-Containing Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic Diastereoselective Petasis Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]

-

MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

PubMed. (2019). Introducing the Petasis Reaction for Late-Stage Multicomponent Diversification, Labeling, and Stapling of Peptides. Retrieved from [Link]

-

Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Retrieved from [Link]

-

ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

-

National Institutes of Health. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

-

National Institutes of Health. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Retrieved from [Link]

-

PubMed. (n.d.). Role of tyrosine kinase inhibitors in cancer therapy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]